molecular formula C19H14F4 B12613138 Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- CAS No. 650628-16-3

Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-

Cat. No.: B12613138
CAS No.: 650628-16-3
M. Wt: 318.3 g/mol
InChI Key: GBKIYUITGABQLE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

Structural Breakdown and IUPAC Conventions

The IUPAC name 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene derives from the parent naphthalene system, where positions 1, 2, and 6 are substituted. The numbering follows IUPAC priority rules, starting from the first carbon of the fused benzene ring bearing the trifluorophenyl group (position 1). Key substituents include:

  • A fluorine atom at position 2.
  • A propyl chain (-CH~2~CH~2~CH~3~) at position 6.
  • A 3,4,5-trifluorophenyl group at position 1.

The molecular formula, C~19~H~14~F~4~, reflects the substitution pattern, with a molecular weight of 318.3 g/mol. The SMILES string CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F illustrates the connectivity, emphasizing the naphthalene backbone and substituent orientations.

Table 1: Key Identifiers of the Compound
Property Value
IUPAC Name 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene
CAS Registry Number 650628-16-3
Molecular Formula C~19~H~14~F~4~
Molecular Weight 318.3 g/mol
InChI Key GBKIYUITGABQLE-UHFFFAOYSA-N

Comparative Analysis of Fluorinated Naphthalene Nomenclature

The compound’s name adheres to IUPAC guidelines for polyhalogenated systems, where fluorine substituents are prioritized alphabetically. The 3,4,5-trifluorophenyl group is treated as a single substituent, with its own positional descriptors. This contrasts with simpler fluorinated naphthalenes, such as 2-bromo-6-fluoronaphthalene (CAS 324-41-4), where halogen substituents are directly appended to the core.

Properties

CAS No.

650628-16-3

Molecular Formula

C19H14F4

Molecular Weight

318.3 g/mol

IUPAC Name

2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)naphthalene

InChI

InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(20)18(14)13-9-16(21)19(23)17(22)10-13/h4-10H,2-3H2,1H3

InChI Key

GBKIYUITGABQLE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=C(C=C2)F)C3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

Preparation Methods

Fluorination Reactions

Fluorination is a critical step in synthesizing this compound. Various fluorinating agents can be employed to achieve the desired substitutions.

  • Electrophilic Aromatic Substitution : This method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms onto the aromatic ring of naphthalene derivatives.

  • Direct Fluorination : Utilizes elemental fluorine under controlled conditions to selectively fluorinate naphthalene derivatives. This approach requires careful handling due to the reactivity of elemental fluorine.

Alkylation Reactions

The propyl group can be introduced into the naphthalene structure through alkylation reactions:

  • Alkyl Halide Reaction : Naphthalene or its derivatives can undergo alkylation with propyl bromide or iodide in the presence of a Lewis acid catalyst like aluminum chloride. This method allows for selective substitution at the desired position on the naphthalene ring.

Coupling Reactions

Coupling reactions are essential for linking different aromatic systems:

  • Suzuki Coupling : This method involves coupling a boronic acid derivative with a halogenated naphthalene compound. The trifluorophenyl group can be introduced via a boronic acid that contains the trifluoromethyl substituents.

  • Sonogashira Coupling : This reaction can also be used to couple terminal alkynes with aryl halides, allowing for the introduction of complex substituents onto the naphthalene core.

Multi-step Synthesis

A comprehensive synthesis may involve multiple steps combining several reactions mentioned above:

  • Start with a substituted naphthalene.
  • Perform electrophilic fluorination to introduce fluorine at specific positions.
  • Alkylate using propyl halides.
  • Conduct coupling reactions to incorporate trifluorophenyl groups.

  • Data Table: Summary of Preparation Methods

Method Key Reagents Advantages Challenges
Electrophilic Aromatic Substitution Selectfluor, NFSI High selectivity for fluorination Requires careful control of conditions
Direct Fluorination Elemental Fluorine Can achieve multiple substitutions Highly reactive and hazardous
Alkyl Halide Reaction Propyl bromide/iodide + AlCl3 Simple procedure Possible over-substitution
Suzuki Coupling Boronic acids Versatile for various functional groups Requires specific coupling conditions
Sonogashira Coupling Terminal alkynes Allows for complex substituent introduction Requires palladium catalysts

Recent studies have focused on optimizing these synthetic routes to improve yields and selectivity while minimizing environmental impact. For instance, advancements in catalytic methods have led to more efficient fluorination processes that reduce waste and by-products.

Additionally, researchers have explored alternative solvents and reaction conditions that enhance reaction rates without compromising safety or efficacy. The development of greener chemistry principles has also influenced these methodologies, leading to more sustainable practices in synthesizing complex organic compounds like Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes. Substitution reactions can lead to a variety of substituted naphthalenes, depending on the nucleophile or electrophile used.

Scientific Research Applications

Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include naphthalene derivatives and fluorinated aryl systems. Key comparisons are summarized below:

Compound Name & Source Structural Features Rings Binding Affinity (Ki) Binding Score (kcal/mol) Key Properties
Target Compound 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)-naphthalene 3 (2 fused + 1 aryl) Not reported Not reported High lipophilicity; electron-deficient aromatic systems
C4 (2-[(E)-2-(3,4,5-trifluorophenyl)vinyl]naphthalene) Vinyl-linked trifluorophenyl to naphthalene 3 4.68 × 10⁶ -9.1 Rigid conformation enhances α-amylase binding
1-Fluoronaphthalene 1-fluoro-substituted naphthalene 2 Not reported Not reported Simpler structure; limited steric/electronic modulation
C7 (Complex azeto-thiazolo-pyrimidine) Multi-ring system with chlorophenyl and thiazolo groups ≥4 9.2 × 10⁶ -9.5 High docking score but lower affinity than C4

Key Comparative Insights

  • Fluorine positioning: The 2-fluoro substitution on naphthalene (target) vs. 1-fluoro () alters electronic density and steric hindrance, which could influence binding pocket interactions .
  • Ring Systems and Binding Affinity: highlights that compounds with more rings (e.g., C7 with ≥4 rings) exhibit stronger docking scores. For example, C4 (3 rings) has a lower Ki (4.68 × 10⁶) than C7 (9.2 × 10⁶), indicating better α-amylase inhibition despite fewer rings .
  • Trifluorophenyl Group Reactivity :

    • The 3,4,5-trifluorophenyl moiety is shared with tris(3,4,5-trifluorophenyl)borane (), where fluorine substitution enhances Lewis acidity and catalytic activity in hydroboration reactions. This suggests the target compound’s trifluorophenyl group could similarly stabilize charge interactions in biochemical systems .

Electronic and Steric Considerations

  • Electron-Withdrawing Effects : The trifluorophenyl group’s strong electron-withdrawing nature may polarize the naphthalene system, enhancing interactions with electron-rich enzymatic pockets .

Biological Activity

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- , exploring its synthesis, biological evaluation, and potential applications.

  • Chemical Formula : C19H14F4
  • CAS Number : 663176-31-6
  • Molecular Weight : 318.308 g/mol
  • LogP : 6.0157 (indicating high lipophilicity)

Synthesis

The synthesis of naphthalene derivatives typically involves electrophilic aromatic substitution or coupling reactions. Specific methods for synthesizing Naphthalene, 2-fluoro-6-propyl-1-(3,4,5-trifluorophenyl)- have not been extensively documented in the literature; however, related naphthalene compounds have been synthesized using similar methodologies.

Anticancer Properties

Research indicates that naphthalene derivatives can exhibit significant anticancer activity. A study evaluating various naphthalene-chalcone derivatives demonstrated that certain modifications could enhance their efficacy against cancer cell lines. For example:

  • Compound HMNC-74 showed strong inhibition of clonogenicity in SW620 colon cancer cells.
  • IC50 Values : Compounds were tested against the MCF-7 breast cancer cell line, with values ranging from 1.42 ± 0.15 µM to >10 µM for less active compounds .
CompoundIC50 (µM)Activity
3a1.42 ± 0.15Most active
3t2.75 ± 0.26Active
3c>10Inactive

The mechanism of action for naphthalene derivatives often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis:

  • Cell Cycle Arrest : Compounds like 3a were found to induce G2/M phase arrest.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated MCF-7 cells compared to controls .

Study on Antiproliferative Activity

A notable study involved a series of naphthalene derivatives evaluated for their antiproliferative activity against various cancer cell lines:

  • Methodology : The MTT assay was employed to assess cell viability.
  • Results : Most compounds exhibited potent antiproliferative activity with low micromolar IC50 values.

Molecular Docking Studies

Molecular docking studies have suggested that naphthalene derivatives can bind effectively at the colchicine binding site of tubulin, further corroborating their potential as anticancer agents .

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